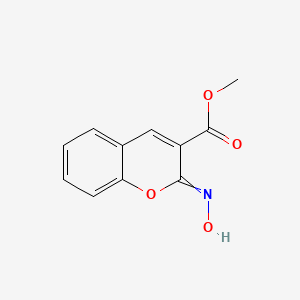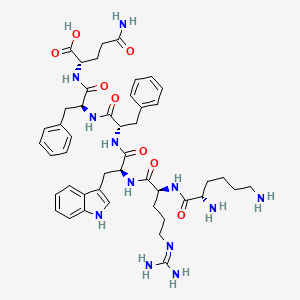![molecular formula C25H33IN4O3 B14205575 D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-78-2](/img/structure/B14205575.png)
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
Métodos De Preparación
The synthesis of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The iodophenyl group is introduced through iodination reactions using reagents like iodine and a suitable oxidizing agent .
Análisis De Reacciones Químicas
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding deiodinated products.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Aplicaciones Científicas De Investigación
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can be compared with similar compounds such as:
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: This compound has a similar structure but with the iodine atom at a different position on the phenyl ring.
D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide: Another similar compound with the iodine atom at the para position.
These comparisons highlight the importance of the position of the iodine atom in determining the compound’s properties and applications.
Propiedades
Número CAS |
824406-78-2 |
|---|---|
Fórmula molecular |
C25H33IN4O3 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1 |
Clave InChI |
WAXLFWSBTWUJNY-MTNREXPMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
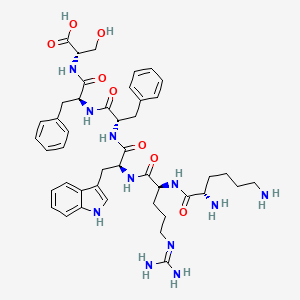

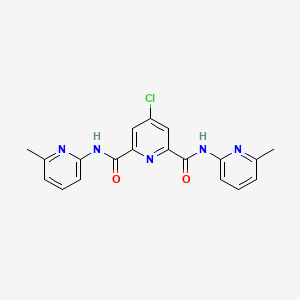
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
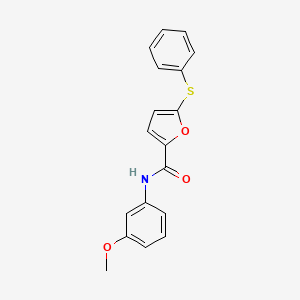


![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
